molecular formula C7H12FNO3 B159598 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate CAS No. 133010-01-2

1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate

Cat. No. B159598
M. Wt: 177.17 g/mol
InChI Key: ULQZUCUHAZNBPI-UHFFFAOYSA-N
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Patent
US07045360B2

Procedure details

To an oven-dried, septaed 10 mL round-bottom flask, cooled under an argon atmosphere, and charged with N-BOC-glycine, 24a, (175.2 mg, 1.00 mmol) was added 2.5 mL freshly distilled CH2Cl2 under argon. The reaction was cooled to −15° C. and to the flask was added cyanuric fluoride (450 μL, 5 mmol). The reaction was stirred at −15° C. for 15 minutes then anhydrous pyridine (81 μL, 1.0 mmol) was added. Stirring was maintained at −15° C. for 90 minutes, with reaction progress indicated by the gradual formation of a precipitate. Without warming, the crude reaction was poured over ice, and immediately extracted twice with CH2Cl2. The combined CH2Cl2 extracts were washed once with water, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The product crystallized upon storage at 0° C., affording 145.6 mg of 25a as white crystals. FTIR (neat) 1859 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
24a
Quantity
175.2 mg
Type
reactant
Reaction Step One
Quantity
450 μL
Type
reactant
Reaction Step Two
Quantity
81 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][C:10]([OH:12])=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].N1C(F)=NC(F)=NC=1[F:15].N1C=CC=CC=1>C(Cl)Cl>[C:4]([O:3][C:1](=[O:2])[NH:8][CH2:9][C:10]([F:15])=[O:12])([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC(=O)O
Name
24a
Quantity
175.2 mg
Type
reactant
Smiles
Step Two
Name
Quantity
450 μL
Type
reactant
Smiles
N1=C(F)N=C(F)N=C1F
Step Three
Name
Quantity
81 μL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −15° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled under an argon atmosphere
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at −15° C. for 90 minutes, with reaction progress
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
Without warming
CUSTOM
Type
CUSTOM
Details
the crude reaction
ADDITION
Type
ADDITION
Details
was poured over ice
EXTRACTION
Type
EXTRACTION
Details
immediately extracted twice with CH2Cl2
WASH
Type
WASH
Details
The combined CH2Cl2 extracts were washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product crystallized upon storage at 0° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC(=O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 145.6 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.